molecular formula C23H20N2O B12889344 1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one CAS No. 90447-34-0

1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one

Cat. No.: B12889344
CAS No.: 90447-34-0
M. Wt: 340.4 g/mol
InChI Key: DZENRYMGFORZOB-UHFFFAOYSA-N
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Description

1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one (CAS 90447-34-0) is a substituted pyrazoline derivative of significant interest in medicinal chemistry and biochemical research. Pyrazoline-based compounds are extensively investigated for their wide spectrum of biological activities, which include potential anti-inflammatory, antimicrobial, antioxidant, and anticancer properties . As part of this class, our product serves as a valuable scaffold for the design and synthesis of novel bioactive molecules. Researchers utilize this compound in various studies, including DNA binding interactions, enzyme inhibition assays, and computational molecular modeling to understand drug-receptor interactions . The compound's structure, which incorporates a dihydropyrazole ring linked to an acetophenone group, makes it a versatile intermediate for further chemical functionalization. It is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

90447-34-0

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

1-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]ethanone

InChI

InChI=1S/C23H20N2O/c1-17(26)18-12-14-21(15-13-18)25-23(20-10-6-3-7-11-20)16-22(24-25)19-8-4-2-5-9-19/h2-15,23H,16H2,1H3

InChI Key

DZENRYMGFORZOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of Chalcone Intermediates

The chalcone intermediates, which are α,β-unsaturated ketones, are synthesized by the Claisen-Schmidt condensation of acetophenone derivatives with substituted aromatic aldehydes.

Procedure:

  • Dissolve acetophenone (0.01 mole) in ethanol (100 mL).
  • Add an equimolar solution of the substituted aromatic aldehyde in ethanol (100 mL).
  • Stir the mixture for 2–3 minutes.
  • Add 10% potassium hydroxide (KOH) solution dropwise until turbidity appears, avoiding excess base.
  • Continue stirring until the solid chalcone precipitates (usually within 10 minutes to 12 hours).
  • Filter and wash the solid with water.
  • Dry and purify the chalcone by recrystallization if necessary.

Reaction Scheme:

$$
\text{Acetophenone} + \text{Aromatic Aldehyde} \xrightarrow[\text{Ethanol}]{\text{KOH}} \text{Chalcone (1,3-diphenylprop-2-en-1-one derivative)}
$$

Example Data:

Compound Yield (%) Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ ppm) Mass (m/z)
1,3-Diphenylprop-2-en-1-one (3A) 60 55 3058 (C-H), 1660 (C=O) 7.54 (d, 2H), 7.6–8.0 (m, 10H) 208 (M+1)

Source: Der Pharma Chemica

Cyclization to Form Pyrazoline Ring

The chalcone intermediates are then reacted with hydrazine hydrate in the presence of glacial acetic acid under reflux conditions to form the 4,5-dihydro-1H-pyrazol-1-yl moiety.

Procedure:

  • Dissolve chalcone (0.01 mole) in glacial acetic acid.
  • Add hydrazine hydrate (0.01 mole) to the solution.
  • Reflux the mixture for 24 hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash with water and recrystallize from suitable solvents to purify.

Reaction Scheme:

$$
\text{Chalcone} + \text{Hydrazine Hydrate} \xrightarrow[\text{Reflux}]{\text{Acetic Acid}} \text{1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one}
$$

Spectral Data for Confirmation:

Spectral Technique Key Observations
IR (KBr) 1701 cm⁻¹ (C=O), 3391 cm⁻¹ (C-H)
¹H NMR (DMSO-d₆/CDCl₃) Singlets at δ 3.6 ppm (C4’ CH₂), 4.88 ppm (C5’ CH), aromatic protons at δ 7.5–8.0 ppm
Mass Spectrometry (EI, 70 eV) Molecular ion peak consistent with expected molecular weight

Source: Der Pharma Chemica

Alternative Synthetic Routes

Other literature reports describe similar pyrazoline syntheses using variations in starting materials and catalysts:

  • Use of lithium hydroxide monohydrate as a catalyst in Claisen-Schmidt condensation for chalcone formation.
  • Use of hydrazine hydrate reflux in acetic acid for 3 hours to cyclize chalcones to pyrazolines.
  • Employing copper-catalyzed Chan-Lam coupling to prepare substituted acetophenone derivatives prior to pyrazoline formation.

Source: PMC articles

Comparative Data Table of Preparation Parameters

Parameter Claisen-Schmidt Condensation Pyrazoline Cyclization
Reactants Acetophenone + Aromatic Aldehyde Chalcone + Hydrazine Hydrate
Solvent Ethanol Glacial Acetic Acid
Catalyst/Base 10% KOH solution None (acidic medium)
Temperature Room temperature to mild heating Reflux (~118°C)
Reaction Time 10 min to 12 hours 3 to 24 hours
Yield 60–70% ~70%
Purification Filtration, washing, recrystallization Filtration, washing, recrystallization

Chemical Reactions Analysis

Types of Reactions

1-(4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive compounds.

Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that compounds with similar pyrazole structures inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms .

Mechanism of Action:
The proposed mechanism involves the inhibition of specific oncogenic pathways, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory research. Compounds containing the pyrazole moiety have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

Experimental Findings:
In vitro studies indicated that certain derivatives of 1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one significantly reduced the production of pro-inflammatory cytokines in activated macrophages .

Material Science

The compound's unique structural features make it a candidate for developing advanced materials.

Application: Organic Light Emitting Diodes (OLEDs)
Research has explored the use of pyrazole derivatives in OLED technology owing to their favorable electronic properties. The incorporation of 1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one into polymer matrices has shown promise in enhancing light emission efficiency and stability .

Performance Metrics:
Studies reported improved luminescence and reduced degradation rates in OLED devices utilizing this compound compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-(4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Analogues
  • 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Replacing phenyl groups with chlorophenyl substituents increases electronegativity, enhancing antimicrobial activity.
  • 1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one ():
    The addition of an indole moiety and chlorophenyl group broadens antimicrobial efficacy against Bacillus and Escherichia coli, suggesting synergistic effects between substituents .
Alkoxy and Aromatic Substituents
  • 1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone (): The hexyloxy chain improves lipid solubility, which may enhance membrane permeability. Crystallographic data (monoclinic, P2₁/c) show a planar pyrazoline core with a dihedral angle of 5.1° between phenyl rings, influencing intermolecular interactions .
  • 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one ():
    Substitution with a naphthyl group increases aromatic surface area, improving binding affinity in molecular docking studies against cyclooxygenase-2 (COX-2), a target for anti-inflammatory agents .
Sulfonyl and Sulfur-Containing Analogues
  • 1-{3-[4-(Methanesulfonyl)phenyl]-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one ():
    The methanesulfonyl group introduces strong electron-withdrawing effects, raising the melting point (273–274°C) and enhancing antimicrobial activity against Staphylococcus .

Hybrid Derivatives and Multifunctional Activity

  • N-(4-Substituted phenyl)-4-((1-(3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-methyl-1H-1,2,4-triazol-1-yl)ethoxy)methyl)-1H-1,2,3-triazoles ():
    Hybridization with triazole and methyl groups amplifies antitumor activity. The diphenylpyrazole core stabilizes interactions with DNA topoisomerase II, as suggested by DFT calculations .

Physicochemical and Structural Comparisons

Compound Name Substituents Melting Point (°C) Biological Activity Key Structural Features
Target Compound 3,5-Diphenyl Not reported Antitumor precursor Planar pyrazoline core
1-[3,5-Bis(4-chlorophenyl)-...]ethanone () 4-Cl on phenyl o1950 Antimicrobial Tight crystal packing
1-{5-[4-(Hexyloxy)phenyl]-...}ethanone () 4-Hexyloxy Not reported N/A Monoclinic, P2₁/c
1-{3-[4-(Methanesulfonyl)phenyl]-...}ethanone () 4-SO₂CH₃, 4-Br 273–274 Antimicrobial High thermal stability

Key Research Findings

  • Antimicrobial Potency : Chlorophenyl and sulfonyl substituents significantly enhance activity against Gram-positive bacteria (e.g., Staphylococcus) due to improved membrane disruption .
  • Structural Flexibility : The pyrazoline core tolerates diverse substituents (e.g., naphthyl, hexyloxy) without losing planarity, enabling tailored drug design .
  • Hybrid Efficacy: Triazole and thiazolidinone hybrids exhibit dual mechanisms (e.g., topoisomerase inhibition, PPAR-γ activation), highlighting the scaffold’s adaptability .

Biological Activity

1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory activities, supported by various studies and data.

  • Chemical Formula : C22H18N2O
  • Molecular Weight : 326.39 g/mol
  • CAS Number : 34114-09-5

Antimicrobial Activity

The antimicrobial activity of 1-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one has been investigated through various studies. The compound has shown promising results against both bacterial and fungal strains.

Study Findings

A study by Quazi et al. (2016) synthesized derivatives of this compound and evaluated their antimicrobial properties. The results indicated significant antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values varied depending on the specific derivative tested.

Microorganism MIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25
Pseudomonas aeruginosa0.75
Candida albicans0.5

The agar diffusion method was employed to assess the antibacterial efficacy, demonstrating clear zones of inhibition around the tested compounds .

Antioxidant Activity

In addition to its antimicrobial properties, the compound has also been studied for its antioxidant potential. Molecular docking studies suggest that it exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases.

Research Insights

Research indicates that the compound interacts effectively with free radicals, thereby reducing oxidative damage in biological systems. The structure-activity relationship (SAR) analysis highlights that the presence of the pyrazole ring is essential for its antioxidant properties .

Anti-inflammatory Activity

The anti-inflammatory effects of 1-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one have also been documented. Various in vitro studies suggest that it inhibits pro-inflammatory cytokines, thus reducing inflammation markers in cell cultures.

Experimental Data

In a study examining the anti-inflammatory potential, the compound was shown to significantly inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism through which it may exert therapeutic effects in inflammatory diseases .

Q & A

Basic: What are the common synthetic routes for 1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one?

The synthesis typically involves a two-step process:

Chalcone precursor preparation : A substituted acetophenone reacts with an aromatic aldehyde via Claisen-Schmidt condensation to form a chalcone intermediate.

Cyclocondensation : The chalcone reacts with phenylhydrazine or substituted hydrazines in refluxing ethanol or acetic acid to yield the pyrazoline core. Solvent choice (e.g., ethanol vs. PEG-400) influences reaction efficiency and purity .

Basic: How is the compound structurally characterized in crystallographic studies?

X-ray crystallography is the gold standard. Key steps include:

  • Data collection : Single-crystal diffraction at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Refinement : SHELX software (SHELXL/SHELXS) refines bond lengths, angles, and displacement parameters, achieving R-factors < 0.05 for high precision .
  • Validation : Tools like PLATON check for twinning, solvent accessibility, and structural plausibility .

Basic: What spectroscopic techniques confirm the compound’s purity and functional groups?

  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and pyrazoline N-H stretches (~3200 cm⁻¹) .
  • ¹H/¹³C NMR : Resonances at δ 2.5–3.5 ppm (CH₂ of dihydropyrazole) and δ 6.5–8.5 ppm (aromatic protons) confirm regiochemistry .
  • UV-Vis : π→π* transitions in the pyrazoline and aryl groups (λmax ~250–300 nm) .

Advanced: How can green chemistry principles optimize the synthesis of this compound?

  • Solvent selection : Replacing ethanol with PEG-400 (a recyclable, non-toxic solvent) reduces waste and improves atom economy .
  • Catalysis : Acetic acid (5 mol%) accelerates cyclocondensation, achieving >85% yield in 2–4 hours .
  • Workup : Flash chromatography or recrystallization in eco-friendly solvents (e.g., ethyl acetate/hexane) enhances purity .

Advanced: What computational methods predict the compound’s electronic properties and reactivity?

  • DFT (B3LYP/6-311++G(d,p)) : Calculates bond lengths, angles, and dihedral angles, revealing non-planar geometry (C₁ symmetry) .
  • TD-DFT : Simulates UV-Vis spectra in solvents (e.g., DMSO vs. chloroform), correlating with experimental λmax values (±10 nm) .
  • FMO analysis : HOMO-LUMO gaps (~4.5 eV) indicate stability; MESP maps highlight nucleophilic (aryl rings) and electrophilic (carbonyl) sites .

Advanced: How are contradictions in reported biological activities resolved?

  • Dose-response validation : Replicate antimicrobial assays (e.g., agar diffusion) across multiple bacterial strains to confirm MIC values .
  • Molecular docking : AutoDock Vina or Glide predicts binding affinities to targets (e.g., COX-2 for anti-inflammatory activity), explaining variations in IC₅₀ values .
  • In vivo models : Compare anti-inflammatory efficacy (e.g., egg-white-induced edema) with positive controls like indomethacin .

Advanced: What challenges arise in crystallographic refinement of pyrazoline derivatives?

  • Disorder management : Flexible dihydropyrazole rings may require PART instructions in SHELXL to model alternate conformations .
  • Twinned crystals : Use PLATON’s TWINLAW to detect and correct for pseudo-merohedral twinning .
  • Hydrogen bonding : Validate intermolecular interactions (e.g., C=O⋯H-N) via Hirshfeld surface analysis .

Advanced: How does substituent variation impact bioactivity?

  • Electron-withdrawing groups (e.g., -NO₂, -Br): Enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
  • Methoxy groups : Improve anti-inflammatory effects via hydrogen bonding with COX-2’s Arg120 .
  • Steric effects : Bulky substituents (e.g., benzofuran) reduce binding affinity to compact enzyme active sites .

Methodological: Design an experiment to correlate structure with antioxidant activity.

Synthesis : Prepare derivatives with varying aryl substituents (e.g., -OCH₃, -Cl).

DPPH assay : Measure radical scavenging (IC₅₀) at 517 nm; compare to ascorbic acid .

QSAR modeling : Use Gaussian to calculate EHOMO (electron donation capacity) and correlate with IC₅₀ values .

Validation : Cross-check with FRAP or ABTS assays to confirm mechanism .

Methodological: Propose a protocol for detecting synthetic impurities.

  • HPLC-DAD : C18 column, acetonitrile/water gradient (60:40 to 90:10), λ = 254 nm .
  • LC-MS : ESI+ mode identifies byproducts (e.g., uncyclized hydrazones) via m/z peaks .
  • NMR spiking : Add authentic chalcone to reaction mixture; observe splitting in aromatic signals .

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